5-amino-5-ethyl-4-methyl-2H-pyran-6-one
Description
Structure
3D Structure
Properties
CAS No. |
1354792-97-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
5-amino-5-ethyl-4-methyl-2H-pyran-6-one |
InChI |
InChI=1S/C8H13NO2/c1-3-8(9)6(2)4-5-11-7(8)10/h4H,3,5,9H2,1-2H3 |
InChI Key |
CFWFQSJWBZZKJG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=CCOC1=O)C)N |
Synonyms |
NI-07 |
Origin of Product |
United States |
Iii. Chemical Reactivity and Mechanistic Transformations of 5 Amino 5 Ethyl 4 Methyl 2h Pyran 6 One
Electrophilic Reactivity of 2H-Pyran-6-ones
The conjugated system of the 2H-pyran-6-one ring imparts a degree of aromatic character, which is demonstrated through its participation in electrophilic substitution reactions. clockss.org
Electrophilic attack on the 2H-pyran-6-one nucleus typically occurs at positions C-3 and C-5. clockss.org Reactions such as nitration, sulfonation, and halogenation proceed selectively at these carbon atoms, which are activated by the ring oxygen and deactivated by the electron-withdrawing carbonyl group. clockss.org In the case of 5-amino-5-ethyl-4-methyl-2H-pyran-6-one, the C-5 position is already substituted. Therefore, electrophilic substitution would be directed primarily to the C-3 position. The electron-donating nature of the substituents at C-4 and C-5 would likely enhance the nucleophilicity of the ring, potentially facilitating these substitution reactions compared to an unsubstituted pyranone.
Nucleophilic Reactivity of 2H-Pyran-6-ones
The 2H-pyran-6-one ring is notably susceptible to nucleophilic attack due to the presence of multiple electrophilic centers within its structure. clockss.org This reactivity often leads to a variety of transformations, including ring-opening and subsequent rearrangements. clockss.orgchimia.chcapes.gov.br
The primary sites for nucleophilic attack on the 2H-pyran-6-one scaffold are the carbon atoms at positions C-2, C-4, and C-6. clockss.org These positions are electronically deficient due to the influence of the adjacent oxygen atom and the conjugated carbonyl group.
Attack at C-6: This position is part of the conjugated system and is susceptible to 1,4- or Michael-type addition.
Attack at C-4: This is another site for conjugate addition (1,6-addition).
Attack at C-2: This carbonyl carbon is highly electrophilic and can be attacked directly by nucleophiles in a 1,2-addition fashion. rsc.org
The specific site of attack is influenced by the nature of the nucleophile, the substituents on the pyranone ring, and the reaction conditions. chimia.chcapes.gov.br For instance, reactions with organometallic reagents can yield a mixture of 1,2-, 1,4-, and 1,6-addition products. rsc.org
Table 1: Regioselectivity of Nucleophilic Attack on 2H-Pyran-6-one Ring
| Position of Attack | Type of Addition | Activating Factor | Common Nucleophiles |
| C-2 | 1,2-Addition | Carbonyl group (lactone) | Organometallics, Hydrides |
| C-4 | 1,6-Addition | Conjugated system | Soft nucleophiles, Amines |
| C-6 | 1,4-Addition | Conjugated system | Michael donors, Organocuprates |
A characteristic reaction of 2H-pyran-6-ones upon treatment with nucleophiles is the opening of the heterocyclic ring. clockss.orgchimia.chcapes.gov.br This process is often initiated by nucleophilic attack at the C-2 or C-6 position, which disrupts the lactone structure. researchgate.netacs.org For example, attack at the C-2 carbonyl carbon leads to a tetrahedral intermediate that can collapse, cleaving the C2-O1 bond and opening the ring to form a δ-keto acid or ester derivative. Similarly, conjugate addition at C-6 can lead to an enolate that undergoes subsequent reactions resulting in ring cleavage. acs.org Various nucleophiles, including amines, hydrazines, and hydroxide (B78521) ions, can induce these ring-opening transformations, converting the pyranone into different acyclic or new heterocyclic structures. clockss.orgacs.orgresearchgate.net
The intermediates formed from the ring-opening of pyranones are often unstable and can undergo further intramolecular reactions and rearrangements. clockss.orgresearchgate.net These transformations are a powerful tool in synthetic chemistry, as they allow for the conversion of the pyranone ring into a wide array of other carbocyclic and heterocyclic systems that may be difficult to synthesize otherwise. clockss.orgchimia.chcapes.gov.br For example, reaction with nitrogen-based nucleophiles like ammonia (B1221849) or primary amines can lead to the formation of pyridone derivatives. researchgate.net Treatment of pyranone sulfides with ethyl diazoacetate has been shown to result in pyrones that form via acs.orgtandfonline.com sigmatropic rearrangements. researchgate.net
Cycloaddition Reactions and Their Synthetic Utility
2H-pyran-6-ones are highly versatile dienes in Diels-Alder reactions, a feature that has been extensively studied and utilized in synthesis. chimia.chcapes.gov.br These [4+2] cycloaddition reactions typically proceed with normal electron demand, where the pyranone acts as the diene and reacts with an electron-deficient dienophile, such as a dialkyl acetylenedicarboxylate. researchgate.net The initial cycloaddition forms a bicyclic lactone intermediate, which often undergoes a spontaneous retro-Diels-Alder reaction by extruding carbon dioxide to yield a substituted benzene (B151609) derivative. chimia.chcapes.gov.br This sequence provides a powerful method for the stereoselective synthesis of aromatic compounds. chimia.chcapes.gov.br Beyond the standard Diels-Alder reaction, 2H-pyran-6-ones have also been reported to participate in other cycloadditions, including [4+3] and [3+2] variants, further broadening their synthetic utility. chimia.chcapes.gov.br
Table 2: Summary of Chemical Reactivity for the 2H-Pyran-6-one Scaffold
| Reaction Type | Reagents/Conditions | Position(s) Involved | Typical Products |
| Electrophilic Substitution | Nitrating agents, Sulfonating agents, Halogens | C-3, C-5 | Substituted 2H-pyran-6-ones |
| Nucleophilic Attack | Amines, Hydrazines, Organometallics, Hydroxides | C-2, C-4, C-6 | Ring-opened intermediates, Addition products |
| Ring-Opening/Rearrangement | Nitrogen nucleophiles (e.g., NH3) | C-2, C-6 | Pyridones, Acyclic keto-acids |
| [4+2] Cycloaddition | Electron-deficient alkynes/alkenes (e.g., DMAD) | C-3, C-4, C-5, C-6 | Bicyclic lactones, Aromatic compounds (after CO2 extrusion) |
Other Significant Chemical Transformations
The photochemistry of pyranones is rich and leads to significant molecular rearrangements. Upon irradiation with UV light, 2H-pyran-2-ones can undergo valence isomerization to form a bicyclic lactone (an oxabicyclo[2.2.0]hexenone). This intermediate is often unstable and can undergo subsequent reactions, such as the extrusion of carbon dioxide upon further photolysis or heating, which has been explored as a route to generate highly reactive species like cyclobutadiene (B73232). acs.org
Another significant photochemical transformation is the rearrangement of 4H-pyran-4-ones into their isomeric 2H-pyran-2-ones. rsc.org This reaction is proposed to proceed through a series of intermediates analogous to those in the photochemistry of cyclohexadienones. The process can yield highly substituted 2H-pyran-2-ones from readily available 4-pyrone precursors. rsc.org The specific outcome of pyranone photolysis is highly dependent on the substitution pattern and the reaction conditions. rsc.orgnih.gov
Table 3: Selected Photochemical Transformations of Pyranone Derivatives
| Starting Material | Conditions | Key Intermediate | Major Product(s) | Reference |
|---|---|---|---|---|
| 2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-one | UV (medium-pressure Hg lamp), Pyrex filter | Not specified | 3,6-Diphenyl-4,5-disubstituted-2H-pyran-2-one | rsc.org |
| 2-Pyrone | UV irradiation | Bicyclic lactone | Cyclobutadiene (after CO₂ extrusion) | acs.org |
| trans-β-ionone (a cis-dienone) | UV irradiation | Valence isomerization | Equilibrium mixture of cis-β-ionone and a 2H-pyran | nih.gov |
The 2H-pyran-2-one ring possesses multiple electrophilic centers, primarily at positions C-2, C-4, and C-6, making it susceptible to attack by a wide range of nucleophiles. clockss.org These reactions often initiate with a nucleophilic attack, leading to the opening of the lactone ring. The resulting open-chain intermediate can then undergo various subsequent transformations, including cyclization, elimination, or rearrangement, to form new carbocyclic or heterocyclic structures. clockss.orgrsc.org This reactivity makes pyranones valuable precursors for heterocyclic synthesis. mdpi.com
Nitrogen nucleophiles such as ammonia, primary amines, and hydrazine (B178648) react readily with the pyranone core. clockss.org For example, fused benzopyran-diones react with ammonia or amines to yield hexahydroquinolines. clockss.org Reaction with anilines can induce a ring-opening of the pyranone, followed by a series of steps to form N-aryl-2-pyridones. acs.org Similarly, carbon nucleophiles can induce ring transformations, such as the base-induced ring contraction of 6-aryl-4-amino-2H-pyran-3-carbonitriles to form cyclopentadienones. clockss.org
Table 4: Ring Transformations of 2H-Pyran-2-ones with Nucleophiles
| Pyranone Derivative | Nucleophilic Reagent | Conditions | Resulting Product Class | Reference |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Amines, Hydrazine | Boiling ethanol | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | clockss.org |
| 4-Hydroxycoumarin (B602359) (a benzopyran-2-one) | Anilines | Thermal | N-Aryl-2-pyridone derivatives (via ring opening/annulation) | acs.org |
| 3-Nitro-2H-pyran-2-one acetamidines | - (Internal transformation) | - | 4-Methylpyridines and 4-dialkylaminopyridines | clockss.org |
| 2H-Pyran-2-ones | 1,4-Cyclohexandione monoethyleneketal (carbanion) | Alkaline conditions | Spirocyclic ketals / 2-Tetralones | mdpi.com |
The diverse reactivity of 2H-pyran-2-ones is underpinned by several fundamental mechanistic pathways.
Diels-Alder Mechanism: The [4+2] cycloaddition of pyranones is a pericyclic reaction that generally proceeds through a concerted, single-step mechanism involving a cyclic transition state. byjus.com The stereospecificity of the reaction is a direct consequence of this concerted pathway. masterorganicchemistry.com Frontier Molecular Orbital (FMO) theory is crucial for understanding the reaction's feasibility and regioselectivity. In normal-electron-demand reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (pyranone) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile is dominant. byjus.comrsc.org The initial cycloaddition is frequently followed by a thermally allowed retro-Diels-Alder reaction, which results in the extrusion of CO₂ to form a stable aromatic ring. researchgate.netacs.org In some enzyme-catalyzed systems, the reaction may proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, though this is less common in thermal reactions. rsc.orgnih.gov
Nucleophilic Ring Opening-Cyclization: Reactions with nucleophiles are typically initiated by a Michael-type conjugate addition to the C-6 position or direct attack at the C-2 carbonyl carbon. clockss.org This leads to the cleavage of the C-O bond and opening of the lactone ring to form a reactive, open-chain intermediate. rsc.orgacs.org The fate of this intermediate is highly dependent on its structure and the reaction conditions. It can undergo intramolecular cyclization by attacking another electrophilic site within the molecule, often leading to the formation of a new five- or six-membered nitrogen or carbon-containing ring. clockss.orgrsc.org For example, the reaction of a pyranone with an amine can lead to a pyridone after ring-opening, rotation, and re-cyclization with the elimination of water. acs.org
Photochemical Rearrangement Mechanism: Photochemical transformations of pyranones involve the absorption of light to form an electronically excited state (singlet or triplet). rsc.orgbaranlab.org For 2-pyrones, this excited state can undergo a 4π-electrocyclization to form a strained bicyclic lactone intermediate. acs.org This intermediate is often not isolated but reacts further, for instance, by losing CO₂ to yield a cyclobutadiene diradical. acs.org The rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones is thought to proceed via mechanisms analogous to dienone photorearrangements, potentially involving intermediates formed by bonding between non-adjacent carbons. rsc.org
[4+3] and [3+2] Cycloaddition Mechanisms: The [4+3] cycloaddition can proceed through either a concerted [π4s + π2s] pathway, which is symmetry-allowed, or a stepwise mechanism involving the formation of a cationic intermediate. organicreactions.orgillinois.edu The stepwise pathway often leads to a loss of stereospecificity compared to concerted reactions. wikipedia.org The [3+2] cycloaddition is a concerted pericyclic reaction where the HOMO of one component (dipole or dipolarophile) interacts with the LUMO of the other, with the regiochemistry being determined by the relative energies and orbital coefficients of these frontier orbitals. wikipedia.org
V. Advanced Applications in Chemical Synthesis and Materials Science Excluding Clinical/dosage/safety
5-Amino-5-ethyl-4-methyl-2H-pyran-6-one as a Building Block in Complex Chemical Synthesis
The strategic placement of amino, carbonyl, and other reactive groups within the pyran ring structure makes these compounds valuable starting materials for creating intricate molecular frameworks. nih.govresearchgate.net Their utility is most pronounced in multicomponent reactions, where their ability to react sequentially with different reagents in a one-pot synthesis provides an efficient pathway to complex molecules from simple, readily available precursors. researchgate.net
The 2-amino-4H-pyran scaffold is a well-established precursor for a variety of nitrogen-containing heterocycles. The enamine-like reactivity of the amino group, combined with other functionalities such as nitriles and esters, facilitates cyclization reactions to form new ring systems.
Pyridinones : The 2-pyridone ring is a "privileged structure" in drug discovery due to its presence in numerous bioactive natural products. nih.gov Efficient protocols for constructing 5,6-fused 2-pyridone ring systems have been developed, often involving tandem condensation and cyclization reactions that start from cyclic β-keto esters, which are precursors to pyran systems. nih.govorganic-chemistry.org
Pyrimidines : Substituted 2-amino-4H-pyrans are excellent starting materials for the synthesis of fused pyrimidine (B1678525) derivatives. For instance, ethyl 6-amino-5-cyano-4H-pyran-3-carboxylates can be condensed with reagents like formamide (B127407) to yield the corresponding pyrido[2,3-d]pyrimidines. researchgate.netmdpi.com These compounds are of significant interest due to their wide range of pharmacological activities. mdpi.com The reaction involves an intermolecular cyclization, transforming the pyran derivative into a more complex fused heterocyclic system. mdpi.com
Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from 2-Amino-3-cyanopyridines (derived from pyran precursors)
| Precursor (2-Amino-3-cyanopyridine) | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5b | Formamide | Pyrido[2,3-d]pyrimidine 6b | 79 | mdpi.com |
| 5c | Formamide | Pyrido[2,3-d]pyrimidine 6c | 81 | mdpi.com |
| 5g | Formamide | Pyrido[2,3-d]pyrimidine 6g | 71 | mdpi.com |
| 5h | Formamide | Pyrido[2,3-d]pyrimidine 6h | 75 | mdpi.com |
| 5j | Formamide | Pyrido[2,3-d]pyrimidine 6j | 73 | mdpi.com |
Data sourced from a study on the synthesis and antibacterial evaluation of novel pyridine (B92270) derivatives. mdpi.com
Pyrazoles : The synthesis of pyrazole-fused heterocycles from pyran precursors is a key strategy in synthetic chemistry. researchgate.net A convenient four-component reaction involving an aldehyde, malononitrile (B47326), a β-keto ester, and hydrazine (B178648) hydrate (B1144303) can produce 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. researchgate.net This one-pot synthesis highlights the efficiency of using simple building blocks to create complex, fused pyrazole (B372694) systems. researchgate.net 5-Aminopyrazoles themselves are crucial intermediates for a vast library of functionalized molecules. researchgate.netnih.gov
The reactivity of the amino-pyran scaffold is frequently exploited for the construction of fused-ring systems, where the pyran ring is annulated with another heterocyclic ring. This approach is central to building libraries of complex molecules with diverse biological activities. nih.gov
Methods for synthesizing fused pyran rings often involve intramolecular Heck reactions, which can be followed by β-H elimination or C–H bond functionalization to yield the final structure. espublisher.com These palladium-catalyzed processes are versatile and can be applied to a range of substrates to create both fused and tetracyclic pyran rings. espublisher.com
Furthermore, the pyran ring can be fused with other important heterocycles, such as pyrimidines and pyrazoles, as previously discussed. The synthesis of pyrano[2,3-d]pyrimidines is a notable example, where the pyran ring is fused to a pyrimidine ring, a core structure in many bioactive compounds. nih.gov Similarly, the reaction of 5-amino-1H-pyrazoles with pyran-2-one derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net
Table 2: Examples of Fused-Ring Systems Derived from Pyran and Related Precursors
| Precursor Type | Reaction Type | Fused-Ring System | Reference |
|---|---|---|---|
| O-Allylated Ether | Intramolecular Heck Reaction | Fused Pyran Ring | espublisher.com |
| Cyclic β-Keto Methyl Ester & Propiolamide | Tandem Condensation/Cyclization | 5,6-Ring-Fused 2-Pyridone | nih.govorganic-chemistry.org |
| 2-Amino-4H-pyran | Condensation with Formamide | Pyrano[2,3-d]pyrimidine | researchgate.netmdpi.com |
| Aldehyde, Malononitrile, β-Keto Ester, Hydrazine | Four-Component Condensation | Pyrano[2,3-c]pyrazole | researchgate.net |
| 1,2-Diphenyl Fulvene (B1219640) & Hydrazine | Cycloaddition | 5,6-Fused Ring Pyridazine (B1198779) | liberty.edu |
Pyran and pyranone rings are core structural motifs found in a multitude of bioactive natural products, including okilactomycin (B1677195) and neopeltolide. nih.gov The development of synthetic methods to access these scaffolds is often inspired by the challenge of total synthesis and the need to create analogs for structure-activity relationship studies. nih.govmdpi.com
The synthesis of natural product analogs often employs a strategy known as diversity-oriented synthesis (DOS), where complex and diverse small molecules are generated from a simple, common starting block. mdpi.com Amino-substituted aromatic ketones, which are related to pyran precursors, have been used as versatile building blocks in the DOS of natural product analogs such as flavones, aurones, and quinolones. mdpi.com
Synthetic strategies toward pyranonaphthoquinone natural products, for example, have utilized chiral acetylenes that undergo cyclization to form the key pyranone lactone ring. researchgate.net This demonstrates how fundamental pyran-forming reactions are integral to accessing complex, naturally occurring architectures. researchgate.net The Prins cyclization is another powerful tool used to construct the tetrahydropyran (B127337) rings found in many marine natural products, providing a direct route to highly functionalized and chiral pyran molecules. nih.gov
Functionalization for Advanced Materials
While the primary applications of these pyran building blocks are in the synthesis of biologically active compounds, their derivatives also show potential in the field of materials science.
The synthesis of novel polymeric materials from this compound or its direct analogs is not extensively documented in the reviewed literature. During certain annulation reactions to form fused 2-pyridones, polymerization of the starting materials has been observed as an unproductive side pathway, particularly with larger ring ketones. nih.gov This suggests that under specific conditions, the reactive functional groups within these scaffolds could potentially be harnessed for controlled polymerization, although dedicated research in this area is not apparent from the provided sources.
There is no direct evidence of this compound being integrated into sensor technologies. However, related heterocyclic systems derived from such precursors have shown promise in this area. For example, 5,6-fused ring pyridazines, which can be synthesized from fulvene precursors in a reaction with hydrazine, have been identified as critical building blocks for cutting-edge organometallic semiconductors and have potential applications in polymer sensors. liberty.eduwku.edu This suggests a possible, albeit indirect, trajectory where the pyran building block is first converted into a pyridazine or a similar stable aromatic heterocycle, which is then incorporated into a sensor device. The stability and versatile functionality of these derived heterocycles make them suitable candidates for advanced materials applications. liberty.edu
Vi. Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes
A major thrust in modern organic chemistry is the development of "green" synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.netjmaterenvironsci.com Future research on 5-amino-5-ethyl-4-methyl-2H-pyran-6-one will likely focus on moving away from conventional multi-step syntheses toward more efficient and environmentally benign alternatives. nih.gov
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a final product, are highly efficient. nih.gov Designing an MCR strategy for asymmetrically substituted pyranones would offer significant advantages in terms of atom economy and time savings. nih.govresearchgate.net
Photocatalysis: A novel method using visible light and a photocatalyst has been shown to convert furfural (B47365) alcohols into pyranones in an aqueous phase at room temperature, achieving yields up to 86%. rsc.org This approach avoids the use of toxic and corrosive oxidizing agents common in traditional methods like the Achmatowicz rearrangement, presenting a green alternative for pyranone synthesis. rsc.org
Green Catalysts and Solvents: Research is increasingly focused on using reusable, non-toxic catalysts and environmentally friendly solvents like water or ethanol. jmaterenvironsci.comresearchgate.net The use of recyclable catalysts such as neodymium oxide (Nd₂O₃) in aqueous media has been proposed to minimize environmental impact and reduce costs. mjbas.com Such protocols offer high yields, easy work-up, and catalyst reusability for several cycles. nih.gov
Table 1: Comparison of Synthetic Approaches for Pyranone Synthesis
| Feature | Traditional Methods (e.g., Achmatowicz) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Stoichiometric, often toxic/corrosive oxidants | Catalytic, non-toxic alternatives nih.govrsc.org |
| Solvents | Often chlorinated or other hazardous solvents mjbas.com | Water, ethanol, or solvent-free conditions nih.govrsc.org |
| Conditions | Can require harsh temperatures and conditions | Often room temperature, microwave, or ultrasonic irradiation rsc.orgmjbas.com |
| Efficiency | Multi-step, involves purification of intermediates | One-pot, high atom economy nih.govmjbas.com |
| Waste | Significant byproduct generation | Minimal waste, catalyst is often recyclable nih.govmjbas.com |
In-depth Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions, controlling selectivity, and preventing the formation of unwanted byproducts. For a compound like this compound, which contains a sterically hindered tertiary amino group, mechanistic studies are particularly important.
Future research will likely involve:
Kinetic Studies: Investigating the kinetics of pyranone formation, as demonstrated in the synthesis of pyrano[2,3-d]pyrimidines, can help identify the rate-determining step and the influence of catalysts and reaction conditions. researchgate.net
Intermediate Trapping and Characterization: The activation of pyranones can lead to various intermediates, such as oxidopyryliums or oxocarbeniums. clockss.org Detailed studies to isolate or spectroscopically observe these transient species are crucial. For example, a plausible mechanism for the formation of N-aryl-2-pyridone-fused porphyrins involves the nucleophile-induced ring-opening of a pyranone ring to form a 1,3-diketo intermediate, which has been identified through NMR and mass spectrometry. acs.org
Understanding Rearrangements: Pyranones are known to undergo various rearrangements. imist.ma Investigating the factors that govern these transformations, such as the electronic nature of substituents on the pyranone core, will allow for their strategic use in the synthesis of complex molecules.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug design and materials science, allowing researchers to predict molecular properties and reactivity before embarking on lengthy and resource-intensive laboratory work. semanticscholar.orgscirp.org The application of these techniques to this compound can accelerate its development for various applications.
Emerging trends in this area include:
Density Functional Theory (DFT) Calculations: DFT can be used to model fundamental reactivity descriptors. semanticscholar.orgchemrxiv.org For a novel pyranone, this could involve mapping the Molecular Electrostatic Potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack, or calculating bond dissociation energies to predict stability. semanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, such as their interactions with solvents or biological macromolecules. semanticscholar.org This can be used to predict solubility and compatibility with other substances, such as pharmaceutical excipients. semanticscholar.org
Predicting Reaction Pathways: Computational tools can be used to investigate the thermodynamics and kinetics of potential reaction pathways, complementing experimental mechanistic studies. nih.gov This allows for the in-silico screening of different reagents and conditions to find the most favorable route for a desired transformation. nih.govscirp.org
Table 2: Application of Computational Tools in Pyranone Research
| Computational Technique | Information Gained | Application in Synthesis and Design |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, MEP, reaction energies semanticscholar.orgscirp.org | Predict reactivity, stability, and spectral properties; guide reaction design chemrxiv.orgnih.gov |
| Molecular Dynamics (MD) | Conformational changes, solvent interactions, binding affinities semanticscholar.org | Assess solubility, stability in different media, predict interactions with biological targets semanticscholar.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Design derivatives with enhanced potency and selectivity |
| Molecular Docking | Binding modes and affinities of a molecule within a target protein's active site nih.govrsc.org | Screen for potential biological activity; guide the design of enzyme inhibitors nih.gov |
Design and Synthesis of Next-Generation Pyranone-Based Scaffolds
Simple pyranone rings serve as powerful building blocks for constructing more complex, polycyclic heterocyclic systems with significant biological and material properties. imist.ma The unique substitution pattern of this compound makes it an interesting starting point for creating novel molecular architectures.
Future directions include:
Fused Heterocyclic Systems: There is growing interest in synthesizing pyran-annulated scaffolds, such as pyrano[2,3-d]pyrimidines and pyrano[4,3-b]pyrans, which are known to possess a wide range of biological activities, including anticancer and enzyme inhibitory properties. researchgate.netnih.govrsc.org
Domino and Tandem Reactions: Employing intramolecular domino reactions, such as the Knoevenagel hetero-Diels-Alder reaction, allows for the efficient, one-pot synthesis of complex pyranonaphthoquinones from simple precursors. nih.gov
Scaffolds for Medicinal Chemistry: Pyran-containing scaffolds are prominent in medicinal chemistry. researchgate.netrsc.org Research into fusing the this compound core with other pharmacologically relevant moieties could lead to the discovery of new therapeutic agents, such as novel PARP-1 or topoisomerase II inhibitors. nih.govrsc.org
Development of Pyranone Derivatives with Tunable Reactivity for Specific Synthetic Demands
Key areas of investigation will be:
Systematic Substituent Modification: Systematically varying the substituents at each position of the pyranone ring and studying the resulting changes in reactivity. For instance, replacing the ethyl group with other alkyl or aryl groups, or modifying the amino functionality, would provide a library of compounds with a spectrum of reactivities.
Controlling Ring-Opening vs. Cycloaddition: The pyranone ring can undergo various reactions, including ring-opening or participating as a diene in cycloadditions. acs.orgresearchgate.net Research into how substituents direct the molecule toward one pathway over another is essential for its use as a versatile synthetic intermediate.
Activating Groups for Further Functionalization: The existing substituents can be used as handles for further chemical modification, allowing the pyranone to be incorporated into larger, more complex molecular structures.
Interdisciplinary Research Integrating Pyranone Chemistry with Other Fields
The true potential of novel chemical compounds like this compound is realized through interdisciplinary collaboration. ucsb.edu Integrating pyranone chemistry with diverse scientific fields is a critical trend for future innovation.
Promising interdisciplinary avenues include:
Medicinal Chemistry and Chemical Biology: Pyranone scaffolds are found in numerous natural products and have been investigated as anticancer agents and enzyme inhibitors. nih.govnih.govrsc.org Future work would involve screening this and related compounds against various biological targets, such as kinases, proteases, or DNA-related enzymes like topoisomerase. nih.govrsc.org
Materials Science: The pyranone core can be incorporated into polymers or organic dyes. The specific substituents could influence properties like fluorescence, thermal stability, or conductivity, making such derivatives candidates for advanced optoelectronic devices or functional materials. ucsb.edu
Agricultural Science: Synthesizing chemicals from "plant factories" is seen as a sustainable alternative to petroleum-based resources. researchgate.net Given that many natural products with pesticidal or herbicidal properties contain heterocyclic cores, novel pyranones could be evaluated for their potential in crop protection, contributing to sustainable agriculture. researchgate.net
Q & A
Q. Table 1. Stability Parameters for Pyranone Analogs
| Compound | log Stability (pH 7.0) | Key Degradation Pathway | Reference |
|---|---|---|---|
| 5-Hydroxy-2-methyl-4H-pyran-4-one | 6.32 | Oxidation at C4 | |
| 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one | 5.97 | Dehalogenation | |
| This compound | Predicted: ~6.1 | Hydrolysis of amino group |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C (reflux) | Maximizes cyclization |
| Solvent Polarity | ε ~24.3 (ethanol) | Balances solubility/reactivity |
| Catalyst (Pyridine) | 10 mol% | Accelerates enolate formation |
| Reaction Time | 3–4 hours | Minimizes side products |
| Data derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
